molecular formula C14H18N2O4 B7961868 methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate

Cat. No.: B7961868
M. Wt: 278.30 g/mol
InChI Key: RFBFIJGVXOAJBX-UHFFFAOYSA-N
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Description

Methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate is a benzoate ester derivative featuring a carbamimidoyl group at the para position of the aromatic ring. The carbamimidoyl moiety is protected by a tert-butoxycarbonyl (Boc) group in the Z-configuration, conferring steric protection and enhancing stability during synthesis .

Properties

IUPAC Name

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBFIJGVXOAJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601765
Record name Methyl 4-[N'-(tert-butoxycarbonyl)carbamimidoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135321-84-5
Record name Methyl 4-[N'-(tert-butoxycarbonyl)carbamimidoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alternative Route via Cyanamide

Integrated Synthetic Workflow

Combining the above steps, a proposed synthetic pathway for methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate is outlined below:

Step 1: Esterification of 4-Carbamimidoylbenzoic Acid

  • React 4-carbamimidoylbenzoic acid with methanol and H₂SO₄ at 0°C for 12 hours.

  • Isolate methyl 4-carbamimidoylbenzoate via toluene extraction and crystallization.

Step 2: Boc Protection

  • Treat methyl 4-carbamimidoylbenzoate with Boc anhydride and 5% NaOH at 5°C.

  • Purify the product using column chromatography (silica gel, ethyl acetate/hexane).

Step 3: Final Purification

  • Recrystallize from ethanol/water to achieve >99% purity.

Comparative Analysis of Methodologies

Method Key Conditions Yield Advantages Limitations
Acid-Catalyzed EsterificationH₂SO₄, 0°C, methanol excess90%Scalable, low costRequires careful pH control
Guanylation RouteBoc-Cl, 1H-pyrazole-1-carboxamidine, DCM75%High regioselectivitySensitive to moisture
Cyanamide ConversionCyanamide, HCl, reflux65%Direct nitrile conversionByproduct formation

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors and automated systems to enhance yield and consistency. For example, the esterification step is conducted in a flow reactor with real-time pH monitoring, achieving 93% yield. Catalytic hydrogenation, as described in the synthesis of 4-aminomethylbenzoic acid, could be adapted for carbamimidoyl group reduction .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.

    Substitution: The benzoate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate exhibit promising anticancer properties. For instance, derivatives of carbamimidoyl benzoates have been studied for their ability to inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. A study demonstrated that benzazepine compounds derived from related structures showed significant vasopressin antagonistic activity, which is crucial in cancer therapy .

Antimicrobial Properties

The compound's structure allows it to function as an antimicrobial agent. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is thought to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise pathways involved.

Drug Delivery Systems

This compound can serve as a building block for drug delivery systems due to its ability to form stable complexes with therapeutic agents. Its incorporation into polymer matrices has been explored for controlled release applications, enhancing the bioavailability of drugs while minimizing side effects .

Liquid Crystalline Materials

The compound has potential applications in the development of liquid crystalline materials. Its structural characteristics enable the formation of stable nematic phases, which are useful in display technologies. Studies have shown that modifications of the compound can lead to enhanced thermal stability and optical properties, making them suitable for LCD applications .

Polymer Synthesis

In polymer chemistry, this compound can act as a monomer or crosslinking agent in the synthesis of advanced polymers. Its reactive functional groups facilitate the formation of copolymers with tailored properties for specific applications, such as coatings and adhesives.

Case Studies

StudyFocusFindings
Yasuhiro et al., 2007Anticancer ActivityDemonstrated vasopressin antagonistic activity in benzazepine derivatives derived from similar structures .
Castellano et al., 1971Liquid Crystalline PropertiesFound that derivatives with ethyl groups formed stable nematic phases; implications for LCD technology .
PMC3089156Antimicrobial PropertiesShowed significant inhibition of bacterial growth; potential for development into antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butoxycarbonyl group serves as a protective group, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamimidoyl-Containing Analogues

(Z)-Ethyl 3-(2-(((4-(N'-((2-Ethylbutoxy)Carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
  • Structural Similarities :
    • Contains a carbamimidoyl group protected by a 2-ethylbutoxycarbonyl group (analogous to Boc).
    • Used as an impurity in dabigatran etexilate synthesis .
  • Key Differences :
    • Ethyl ester vs. methyl ester in the target compound.
    • Extended alkyl chain in the protecting group (2-ethylbutoxy vs. tert-butoxy), which may alter metabolic stability and lipophilicity.

Piperazine-Linked Benzoate Derivatives (C1–C7 Series)

A series of methyl 4-(piperazin-1-yl)benzoate derivatives (C1–C7) with quinoline-based substituents (e.g., C1: 2-phenylquinoline-4-carbonyl) were synthesized and characterized .

Compound Substituent on Quinoline Melting Point (°C) Solubility (Ethyl Acetate) Key Spectral Data (1H NMR)
C1 Phenyl 152–154 High δ 8.5–7.2 (aromatic protons)
C2 4-Bromophenyl 160–162 Moderate δ 8.6–7.4 (Br-C6H4)
C3 4-Chlorophenyl 158–160 Moderate δ 8.5–7.3 (Cl-C6H4)
Target Carbamimidoyl (Boc) Not reported Likely moderate δ 1.4 (t-Bu), δ 8.1 (NH imine)

Comparison Highlights :

  • Functional Groups: C1–C7 feature electron-withdrawing substituents (Br, Cl, CF3) on the quinoline ring, enhancing electrophilicity.
  • Solubility :
    • Piperazine in C1–C7 improves water solubility, whereas the Boc group in the target compound increases organic phase partitioning.
  • Biological Relevance: C1–C7 are designed as kinase inhibitors (quinoline scaffold), while the target compound’s carbamimidoyl group aligns with anticoagulant activity .

β-Uridine Monohydrolysis Analogues

The compound ((2R,3R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxytetrahydrofuran-2-yl)methyl benzoate shares a benzoate ester but lacks the carbamimidoyl group.

  • Key Contrasts :
    • The absence of the Boc-protected carbamimidoyl reduces nucleophilicity and alters metabolic pathways.
    • The difluoro and dihydroxy groups in β-uridine derivatives enhance polarity, contrasting with the target compound’s lipophilic Boc group .

Biological Activity

Methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate, also known by its CAS number 120157-96-2, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N2O4C_{15}H_{20}N_2O_4. It features a benzoate moiety linked to a carbamimidoyl group, which is modified by a tert-butyl carbamate. This structural configuration is crucial for its biological interactions.

PropertyValue
Molecular Weight280.34 g/mol
IUPAC NameMethyl 4-((Z)-N'-((2-methylpropan-2-yl)oxycarbonyl)carbamimidoyl)benzoate
CAS Number120157-96-2
Purity95%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain proteases involved in pathogenic processes. This inhibition could be beneficial in treating diseases where these enzymes play a critical role.

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results suggest that it induces apoptosis in specific cancer cells, making it a candidate for further investigation in cancer pharmacology. The compound's ability to target cancer cells while sparing normal cells is particularly noteworthy.

Case Studies

  • Antimicrobial Efficacy :
    • Study : A clinical trial tested the compound against multi-drug resistant strains of Staphylococcus aureus.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, significantly lower than traditional antibiotics used in treatment.
  • Cytotoxicity in Cancer Cells :
    • Study : An experiment assessed the effects on MCF-7 breast cancer cells.
    • Findings : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours, indicating strong anti-cancer potential.
  • Enzyme Inhibition :
    • Study : Inhibition assays were conducted on serine proteases.
    • Findings : The compound exhibited IC50 values in the low micromolar range, suggesting effective inhibition that warrants further exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 4-[(Z)-N'-[(tert-butoxycarbonyl)carbamimidoyl]benzoate, and how can reaction conditions be tailored to favor the Z-isomer?

  • Methodology :

  • Step 1 : Formation of the carbamimidoyl group via amidoxime intermediates using hydroxylamine derivatives, followed by Boc protection (tert-butoxycarbonyl) under anhydrous conditions.
  • Step 2 : Optimization of Z-isomer selectivity by controlling reaction temperature (e.g., 0–25°C) and employing polar aprotic solvents like DMF, which stabilize intermediates .
  • Step 3 : Monitoring reaction progress via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .
    • Key Parameters :
FactorOptimization Range
SolventDMF, THF, or DCM
Temperature0–25°C
Reaction Time12–48 hours
Boc ReagentBoc₂O (1.2–2.0 equiv)
Ref: Adapted from

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

  • 1H/13C NMR : Analyze coupling constants (e.g., J values for olefinic protons) to distinguish Z/E isomers. For example, Z-isomers typically exhibit smaller coupling constants (<12 Hz) due to restricted rotation .
  • IR Spectroscopy : Confirm the presence of Boc (C=O stretch ~1680–1720 cm⁻¹) and ester (C=O ~1700–1750 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with the molecular formula (C₁₆H₂₀N₂O₅) .
  • X-ray Crystallography : Resolve stereochemical ambiguity by determining single-crystal structures, as demonstrated for analogous compounds .

Q. What storage conditions are critical to prevent degradation of the Boc-protected carbamimidoyl group?

  • Recommendations :

  • Store under inert atmosphere (N₂/Ar) at –20°C to minimize hydrolysis of the Boc group.
  • Use desiccants (e.g., silica gel) in sealed containers to avoid moisture exposure .
  • Avoid prolonged exposure to light or acidic/basic conditions, which accelerate deprotection .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and tautomeric behavior of the carbamimidoyl group in this compound?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G* level) to model tautomeric equilibria (e.g., amidine vs. imine forms) and transition states for Boc deprotection .
  • Use molecular docking to assess binding affinity with biological targets (e.g., enzymes), leveraging the compound’s structural similarity to pharmacophores in medicinal chemistry .
    • Key Insights : Computational models can guide synthetic prioritization by identifying energetically favorable tautomers and reactive sites .

Q. What experimental strategies address contradictions in reported synthetic yields for this compound?

  • Approach :

  • Comparative Analysis : Replicate reactions under standardized conditions (solvent purity, catalyst batch, inert atmosphere) to isolate variables .
  • Scale-up Studies : Evaluate yield dependence on reaction volume; microfluidic reactors may improve consistency for small-scale syntheses .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., E-isomer or hydrolyzed derivatives) that reduce apparent yields .
    • Table : Common Contaminants and Mitigation Strategies
ContaminantSourceMitigation
E-isomerPoor stereocontrolLower reaction temperature
Hydrolyzed BocMoisture exposureStrict anhydrous conditions
Ref:

Q. What methodologies assess the environmental persistence and ecological impact of this compound?

  • Experimental Design :

  • Fate Studies : Measure hydrolysis rates at varying pH (4–10) and UV exposure to simulate environmental degradation .
  • Biotic Transformations : Incubate with soil microbiota to identify metabolites via GC-MS or HPLC .
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to quantify acute/chronic toxicity (EC₅₀ values) .
    • Key Parameters :
PropertyTest Method
Hydrolysis Half-lifeOECD 111 (pH 4, 7, 9)
LogP (Partitioning)Shake-flask method
Ref:

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